molecular formula C16H15N3O3 B2720755 1-(2-Methoxyphenyl)-3-(2-oxoindolin-5-yl)urea CAS No. 1173099-11-0

1-(2-Methoxyphenyl)-3-(2-oxoindolin-5-yl)urea

Cat. No.: B2720755
CAS No.: 1173099-11-0
M. Wt: 297.314
InChI Key: TVJNLVBZZWQFOC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(2-Methoxyphenyl)-3-(2-oxoindolin-5-yl)urea is a chemical compound of significant interest in medicinal chemistry and oncology research, designed for professional laboratory use only. This product is strictly labeled "For Research Use Only" and is not intended for diagnostic, therapeutic, or personal use of any kind. This compound features a molecular hybrid structure incorporating a 2-oxoindolin (isatin) scaffold linked to a 2-methoxyphenyl group via a urea bridge. This design is strategically relevant in modern drug discovery. The 2-oxoindolin core is a privileged structure in anticancer agent development, exemplified by multi-targeted tyrosine kinase inhibitors like Sunitinib . Concurrently, the urea functional group is a critical pharmacophore found in several clinically approved kinase inhibitors, such as Sorafenib and Regorafenib, known to form key hydrogen bonds within enzyme active sites . The conjugation of these two bioactive motifs aims to yield a novel hybrid with potential enhanced potency against critical cancer targets . Preliminary research on compounds sharing this core structure suggests potential application as an inhibitor of Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) . VEGFR-2 is a primary mediator of tumor angiogenesis, the process by which tumors develop new blood vessels, making it a prominent target for anticancer therapeutics . Agents with VEGFR-2 inhibitory properties are investigated for their antiproliferative effects against a range of solid tumors, including those of the colon (HCT116), breast (MCF7), and pancreas (PaCa2) . Researchers can utilize this compound to explore its mechanisms of action, conduct kinase inhibition assays, and evaluate its efficacy in both 2D monolayer and 3D multicellular spheroid models of cancer.

Properties

IUPAC Name

1-(2-methoxyphenyl)-3-(2-oxo-1,3-dihydroindol-5-yl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15N3O3/c1-22-14-5-3-2-4-13(14)19-16(21)17-11-6-7-12-10(8-11)9-15(20)18-12/h2-8H,9H2,1H3,(H,18,20)(H2,17,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TVJNLVBZZWQFOC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1NC(=O)NC2=CC3=C(C=C2)NC(=O)C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-Methoxyphenyl)-3-(2-oxoindolin-5-yl)urea typically involves the reaction of 2-methoxyaniline with isocyanates or carbamates under controlled conditions. The reaction is usually carried out in the presence of a catalyst and under an inert atmosphere to prevent unwanted side reactions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as yield, purity, and cost-effectiveness. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for efficient production.

Chemical Reactions Analysis

Types of Reactions

1-(2-Methoxyphenyl)-3-(2-oxoindolin-5-yl)urea can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form corresponding phenol derivatives.

    Reduction: The carbonyl group in the indolinone moiety can be reduced to form alcohol derivatives.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, OH-) can be employed under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methoxy group may yield 2-hydroxyphenyl derivatives, while reduction of the carbonyl group may produce alcohol derivatives.

Scientific Research Applications

Medicinal Chemistry

1-(2-Methoxyphenyl)-3-(2-oxoindolin-5-yl)urea has been investigated for its anticancer properties. Studies have shown its ability to inhibit specific enzymes involved in cancer cell proliferation, making it a candidate for further pharmacological studies. The compound exhibits activity against several cancer cell lines, as summarized below:

Cell LineIC50 (µM)Study Reference
HeLa (Cervical Cancer)10.5
MDA-MB-231 (Breast Cancer)18.7
HepG2 (Liver Cancer)15.0
SMMC-7721 (Liver Cancer)12.0

The biological activities of this compound extend beyond anticancer effects; it has also been studied for antimicrobial and anti-inflammatory properties. The mechanism of action often involves the inhibition of specific molecular targets, which modulates various biological pathways.

Material Science

In addition to its medicinal applications, this compound is explored in material science for its potential use in developing advanced materials with specific properties, such as organic semiconductors and photovoltaic devices.

Case Studies and Research Findings

Several studies have documented the synthesis and evaluation of this compound's properties:

  • Anticancer Activity : Research published in various journals indicates that derivatives of this compound show promising results against multiple cancer types. For instance, a study focused on the synthesis of new antiproliferative agents based on the indolinone structure demonstrated efficacy against breast and liver cancer cell lines .
  • Biological Pathways Modulation : Another study highlighted how this compound interacts with specific enzymes linked to cancer progression, providing insights into its potential as a therapeutic agent .
  • Synthesis Techniques : The synthesis typically involves reactions between substituted anilines and isocyanates or carbamates under controlled conditions to yield high-purity products .

Mechanism of Action

The mechanism of action of 1-(2-Methoxyphenyl)-3-(2-oxoindolin-5-yl)urea involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural and functional differences between 1-(2-Methoxyphenyl)-3-(2-oxoindolin-5-yl)urea and analogous compounds:

Compound Name Structural Features Biological Activity/Application Key Differences vs. Target Compound Reference
1-(4-Bromo-3-((5-methoxypyridin-3-yl)oxy)phenyl)-3-methylurea (Compound 2, ) Bromine substituent, pyridinyloxy group, methylurea terminus Glucokinase activation Pyridine ring instead of indolinone; bromine adds steric bulk
HBK14–HBK19 () Piperazine core, phenoxyalkyl chains, 2-methoxyphenyl group Not specified; likely CNS-targeting Piperazine backbone alters pharmacokinetics vs. urea linker
1-109d () Thiazole ring, 4-(trifluoromethyl)phenyl group, 2-oxoindolin-5-yl Artemis endonuclease inhibition Thiazole replaces methoxyphenyl; trifluoromethyl enhances lipophilicity
1-(5-Chloro-2-methoxyphenyl)-3-(2-{4-methyl-5-oxo-3-[3-(trifluoromethyl)phenyl]-4,5-dihydro-1H-1,2,4-triazol-1-yl}ethyl)urea () Chlorine substituent, triazolone ring, trifluoromethylphenyl group Not specified; potential kinase inhibitor Triazolone and trifluoromethyl groups increase metabolic resistance

Structural Modifications and Pharmacological Implications

  • Substituent Effects : The presence of electron-withdrawing groups (e.g., bromine in Compound 2 , chlorine in ) or electron-donating groups (e.g., methoxy in the target compound) influences binding affinity and metabolic stability. For instance, bromine in Compound 2 may enhance glucokinase binding via halogen bonding but reduce solubility .
  • Core Heterocycles : Replacing the urea bridge with a piperazine (HBK series ) or thiazole (1-109d ) alters conformational flexibility and target selectivity. The urea linker in the target compound may favor hydrogen bonding with enzymes like kinases or HSP70.
  • Bioisosteric Replacements : The trifluoromethyl group in 1-109d and compounds improves membrane permeability but may increase toxicity risks compared to the methoxy group in the target compound .

Activity Trends

  • Kinase Modulation: Compounds with indolinone scaffolds (e.g., target compound, 1-109d) are associated with kinase inhibition, as seen in 1-109d’s role in Artemis endonuclease inhibition . The absence of a thiazole or triazolone in the target compound suggests divergent kinase targets.
  • Analgesic Potential: The 2-oxoindolin moiety in the target compound shares structural homology with Compound 3 (), a reported analgesic, implying possible overlap in pain pathway modulation .

Biological Activity

1-(2-Methoxyphenyl)-3-(2-oxoindolin-5-yl)urea is a synthetic organic compound that has garnered interest in medicinal chemistry due to its potential biological activities, particularly in cancer treatment. This compound features a unique structural framework that includes a methoxyphenyl group and an indolinone moiety linked by a urea functional group. The following sections will delve into the biological activity, mechanisms of action, and relevant research findings associated with this compound.

Chemical Structure

The molecular formula for this compound is C16H14N2O3C_{16}H_{14}N_2O_3. Its structural characteristics contribute to its pharmacological profile:

Feature Description
Methoxy Group Enhances lipophilicity and potential bioavailability
Indolinone Moiety Implicated in various biological interactions
Urea Linkage Critical for the compound's biological activity

Anticancer Properties

Research indicates that this compound exhibits significant anticancer activity. It has been shown to induce apoptosis in various cancer cell lines, including MCF-7 (breast adenocarcinoma) and HCT-116 (colon cancer) cells. The mechanism of action appears to involve the modulation of apoptotic pathways, as evidenced by changes in the expression levels of key proteins such as Bcl-2, Bax, caspases, and cytochrome C .

In a study examining the compound's effects on HCT-116 cells, it was found to increase the percentage of apoptotic cells significantly from 1.99% to 15.76%, indicating its potential as an effective anticancer agent . Additionally, cell cycle analysis revealed that it arrests cells at the G2/M phase, further contributing to its anticancer efficacy.

Kinase Inhibition

The compound's structural similarities to known kinase inhibitors suggest it may interact with specific kinases involved in cancer progression. Preliminary studies indicate that it could inhibit certain kinases, thereby modulating critical signaling pathways within cancer cells. This makes it a candidate for further investigation as a targeted therapy in oncology.

Case Studies

Several studies have highlighted the biological activity of related compounds, providing insights into the structure-activity relationship (SAR) of urea derivatives:

  • Anticancer Activity : A series of studies demonstrated that modifications to the indolinone structure can significantly affect anticancer potency. For instance, compounds with varying substitutions on the phenyl ring exhibited different levels of cytotoxicity against cancer cell lines .
  • Molecular Docking Studies : Docking studies have been conducted to predict binding affinities and interaction profiles with specific enzymes and receptors. These studies are essential for understanding how this compound might exert its biological effects at the molecular level .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for preparing 1-(2-Methoxyphenyl)-3-(2-oxoindolin-5-yl)urea?

  • Methodology : The compound can be synthesized via urea bond formation between 5-aminoindolin-2-one and 2-methoxyphenyl isocyanate. A typical protocol involves dissolving 5-aminoindolin-2-one in dry dichloromethane and adding 2-methoxyphenyl isocyanate dropwise under inert conditions. The reaction is stirred at room temperature for 3–6 hours, followed by filtration and recrystallization from methanol (yield ~75–80%) .
  • Key Considerations : Ensure anhydrous conditions to avoid side reactions. Monitor reaction progress via TLC (silica gel, ethyl acetate/hexane 1:1) and confirm purity via HPLC or NMR.

Q. How can the compound’s structural identity and purity be validated?

  • Methodology : Use a combination of spectroscopic techniques:

  • 1H/13C NMR : Confirm the presence of methoxy protons (δ ~3.8–4.0 ppm) and urea NH signals (δ ~8.5–9.5 ppm).
  • Mass Spectrometry : Exact mass determination (e.g., HRMS) should match the theoretical molecular weight (C₁₆H₁₅N₃O₃: 297.111 g/mol) .
  • X-ray Crystallography : For unambiguous confirmation, grow single crystals in methanol/water and refine using SHELXL .

Q. What are the solubility and stability profiles of this compound under experimental conditions?

  • Methodology : Test solubility in DMSO, methanol, and aqueous buffers (pH 4–9). Stability studies involve incubating the compound at 25°C/37°C for 24–72 hours and analyzing degradation via HPLC.
  • Key Findings : Urea derivatives are generally stable in DMSO but may hydrolyze in strongly acidic/basic conditions. Store at –20°C under inert gas to prevent oxidation .

Advanced Research Questions

Q. How can contradictory bioactivity data (e.g., varying IC₅₀ values in kinase assays) be resolved?

  • Methodology :

  • Orthogonal Assays : Validate activity using biochemical (e.g., kinase inhibition) and cellular (e.g., proliferation) assays.
  • Compound Integrity : Confirm purity post-assay via LC-MS to rule out degradation.
  • Buffer Compatibility : Test activity in different buffer systems (e.g., Tris vs. HEPES) to identify pH-dependent effects .
    • Case Study : Inconsistent inhibition of tyrosine kinases may arise from compound aggregation; use dynamic light scattering (DLS) to detect aggregates .

Q. What computational strategies are effective for predicting structure-activity relationships (SAR) of this urea derivative?

  • Methodology :

  • Docking Studies : Model interactions with target proteins (e.g., kinases) using AutoDock Vina or Schrödinger Suite.
  • Molecular Dynamics (MD) : Simulate binding stability over 100 ns to identify key residues (e.g., hinge region interactions).
  • QSAR Modeling : Train models using descriptors like logP, polar surface area, and H-bond donors/acceptors .
    • Example : Replace the methoxy group with halogens (e.g., F, Cl) to assess electronic effects on binding affinity .

Q. How can crystallographic challenges (e.g., poor diffraction quality) be addressed during structural analysis?

  • Methodology :

  • Crystal Optimization : Screen crystallization conditions (e.g., vapor diffusion with PEG 4000) and additives (e.g., glycerol).
  • Data Collection : Use synchrotron radiation for weakly diffracting crystals.
  • Refinement : Employ SHELXL for small-molecule refinement, utilizing restraints for disordered regions .
    • Case Study : Twinning or pseudo-symmetry in crystals may require data reprocessing with twin-law correction in PLATON .

Data Contradiction Analysis

Q. How to interpret conflicting results in solubility vs. cellular uptake studies?

  • Methodology :

  • Partition Coefficient (logP) : Measure experimentally (shake-flask method) to correlate with membrane permeability.
  • PAMPA Assay : Assess passive diffusion across artificial membranes.
  • Cell-Based Uptake : Use fluorescent analogs or LC-MS quantification in lysates.
    • Resolution : High solubility but low cellular uptake may indicate efflux pump activity (e.g., P-gp); test with inhibitors like verapamil .

Experimental Design Considerations

Q. What in vitro and in vivo models are suitable for evaluating this compound’s pharmacokinetics?

  • Methodology :

  • In Vitro : Microsomal stability (human/rat liver microsomes), CYP450 inhibition screening.
  • In Vivo : Administer via IV/oral routes in rodents; collect plasma for LC-MS/MS analysis. Calculate AUC, Cmax, and half-life .
    • Key Parameter : Optimize formulations (e.g., cyclodextrin complexes) to enhance bioavailability .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.